molecular formula C9H14O2 B8770505 2-Acetyl-4-methyl-cyclohexanone

2-Acetyl-4-methyl-cyclohexanone

Cat. No. B8770505
M. Wt: 154.21 g/mol
InChI Key: MZQYOPQAFRRAJA-UHFFFAOYSA-N
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Patent
US04824952

Procedure details

24 g of 40% boron trifluoride/acetic acid complex was cooled with ice and a mixture of 5.6 g of 4-methylcyclohexanone and acetic anhydride was added dropwise thereto. After stirring at room temperature for four hours, approximately 50 ml of a saturated aqueous solution of sodium acetate was added thereto and the obtained reaction mixture was heated under reflux for one hour. After cooling, the reaction mixture was extracted with ether, washed with an aqueous solution of sodium hydrogencarbonate and water and dried, and ether was distilled off. The total amount of the crude 2-acetyl-4-methylcyclohexanone thus obtained was subjected to the subsequent step as such.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[C:9](OC(=O)C)(=[O:11])[CH3:10].C([O-])(=O)C.[Na+]>>[C:9]([CH:4]1[CH2:3][CH:2]([CH3:1])[CH2:7][CH2:6][C:5]1=[O:8])(=[O:11])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
CC1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
saturated aqueous solution
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
24 g of 40% boron trifluoride/acetic acid complex was cooled with ice
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ether
WASH
Type
WASH
Details
washed with an aqueous solution of sodium hydrogencarbonate and water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
ether was distilled off

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)C1C(CCC(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.